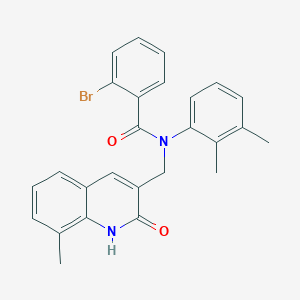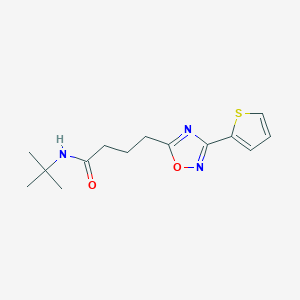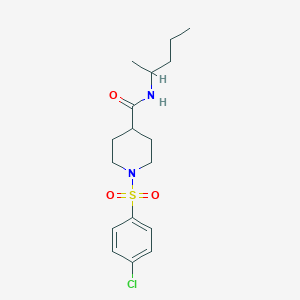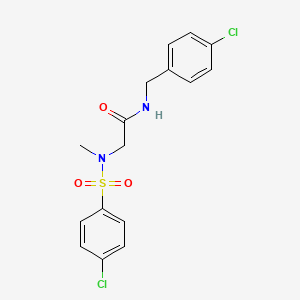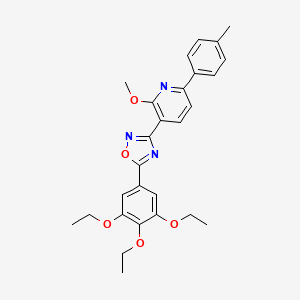![molecular formula C18H21BrN2O4S B7700477 2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7700477.png)
2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide, also known as BBBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBBS is a sulfonamide derivative that has been synthesized through a multi-step reaction process.
Mecanismo De Acción
The mechanism of action of 2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide involves the inhibition of carbonic anhydrase IX, which is a zinc-containing metalloenzyme that plays a crucial role in the regulation of pH homeostasis in cancer cells. By inhibiting this enzyme, this compound disrupts the acid-base balance in cancer cells, leading to their death. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX and cyclooxygenase-2, leading to its potential therapeutic applications in the treatment of cancer and inflammatory diseases. This compound has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide in lab experiments is its potent inhibitory activity against carbonic anhydrase IX and cyclooxygenase-2, making it a potential candidate for the treatment of cancer and inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the development of new analogs of this compound with improved solubility and potency. Furthermore, the potential use of this compound as a diagnostic tool for cancer imaging should be explored further. Finally, the potential therapeutic applications of this compound in other diseases, such as neurological disorders, should be investigated.
Métodos De Síntesis
The synthesis of 2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide involves a multi-step reaction process that starts with the conversion of 4-bromobenzenesulfonyl chloride to 4-bromobenzenesulfonamide. This compound is then reacted with N-benzylamine to form N-benzyl-4-bromobenzenesulfonamide. The next step involves the conversion of N-benzyl-4-bromobenzenesulfonamide to 2-(N-benzyl-4-bromobenzenesulfonamido)acetic acid, which is then reacted with oxalyl chloride to form 2-(N-benzyl-4-bromobenzenesulfonamido)acetyl chloride. Finally, this compound is reacted with oxolane-2-methanol to form this compound.
Aplicaciones Científicas De Investigación
2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, which is a tumor-associated enzyme that is overexpressed in various types of cancer cells. This compound has also been studied for its potential use as a diagnostic tool for cancer imaging. Furthermore, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-25-12-11-20-18(22)14-21(13-15-5-3-2-4-6-15)26(23,24)17-9-7-16(19)8-10-17/h2-10H,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWCRFGDWAQUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



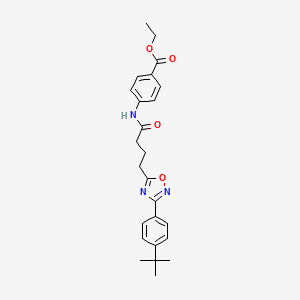
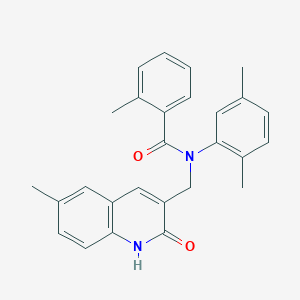
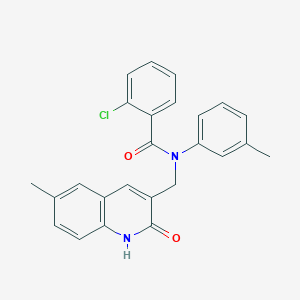
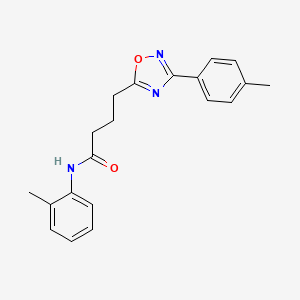
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7700443.png)
